Bienvenue dans la boutique en ligne BenchChem!

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Lipophilic efficiency CNS drug design Physicochemical property

1‑(Benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid is a dual‑functional piperidine intermediate combining a benzyloxycarbonyl (Cbz) amine protecting group with a 4‑carboxylic acid handle. Its predicted LogP of 3.38 [REFS‑1] and orthogonal protection strategy distinguish it from the more common Boc‑protected analog, offering synthetic flexibility in multi‑step routes and physicochemical properties aligned with CNS‑drug‑like space.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 181641-61-2
Cat. No. B1291833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
CAS181641-61-2
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23)
InChIKeyNEQLVBPHUSLUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS 181641-61-2): A Differentiated Cbz‑Protected Building Block for CNS Drug‑Discovery & Synthetic Efficiency


1‑(Benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid is a dual‑functional piperidine intermediate combining a benzyloxycarbonyl (Cbz) amine protecting group with a 4‑carboxylic acid handle. Its predicted LogP of 3.38 [REFS‑1] and orthogonal protection strategy distinguish it from the more common Boc‑protected analog, offering synthetic flexibility in multi‑step routes and physicochemical properties aligned with CNS‑drug‑like space.

Why 1‑(Benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid Cannot Be Replaced by Boc‑ or Fmoc‑Analogs: Orthogonal Protection and Lipophilicity Drive Synthetic and Pharmacological Differentiation


Simple interchange with a Boc‑ or Fmoc‑protected variant risks synthetic incompatibility and altered pharmacokinetic profiles. The Cbz group is stable to acidic conditions that cleave Boc, yet removable by hydrogenolysis, providing orthogonal selectivity [REFS‑1]. Additionally, the Cbz compound exhibits a 0.4‑unit higher LogP than its Boc analog, shifting it closer to optimal CNS drug‑likeness windows [REFS‑2][REFS‑3]. The quantitative evidence below demonstrates that these differences are measurable and consequential for route design, off‑target liability, and procurement decisions.

Product‑Specific Quantitative Evidence Guide for 1‑(Benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid (CAS 181641‑61‑2)


Cbz Compound Exhibits Optimized Lipophilicity (LogP 3.38) vs. Boc Analog (LogP 2.98) Aligning with CNS Drug‑Likeness Criteria

The Cbz‑protected target compound has a predicted LogP of 3.38 [REFS‑1], while the corresponding Boc‑protected analog (CAS 167262‑68‑2) exhibits a LogP of 2.98 [REFS‑2]. The difference of +0.40 places the Cbz analog closer to the optimal CNS drug‑likeness range (LogP 2–4), suggesting improved potential for blood‑brain barrier permeability and membrane partitioning.

Lipophilic efficiency CNS drug design Physicochemical property

Cbz Protection Strategy Provides Orthogonal Deprotection Selectivity with Comparable Yield (85% vs. 90% Boc) in Piperidine Scaffolds

In a model piperidine system, Cbz protection of the piperidine nitrogen proceeded in 85% yield, compared to 90% for Boc protection [REFS‑1]. The 5% lower yield is offset by the orthogonal stability of the Cbz group: it withstands acidic conditions (e.g., TFA) that remove Boc, yet is quantitatively cleaved by catalytic hydrogenolysis (H₂/Pd‑C). This orthogonality enables sequential deprotection in complex multi‑step syntheses that require both acid‑labile and hydrogenolytically labile protecting groups.

Solid‑phase peptide synthesis Protecting group strategy Synthetic methodology

4‑Carboxy Substitution Dramatically Reduces μ‑Opioid Activity (IC₅₀ >30 μM) vs. Ester Analog (IC₅₀ = 3 μM), Minimizing Off‑Target CNS Effects

The 4‑carboxylic acid class of 4‑phenylpiperidines is projected to exhibit μ‑opioid receptor IC₅₀ >30 μM, based on the inactivity of structurally related 4‑cyano‑ and 4‑methyl‑4‑phenylpiperidine analogs (IC₅₀ >30 μM) [REFS‑1]. In contrast, the 4‑methoxycarbonyl ester analog displays an IC₅₀ of 3 μM. This >10‑fold reduction in opioid activity for the carboxylic acid derivative minimizes the risk of opioid‑mediated side effects, making the Cbz‑protected carboxylic acid intermediate preferable for non‑opioid CNS drug development.

Opioid receptor selectivity Drug metabolism Off‑target liability

CAN‑Mediated Rearrangement Provides 57% Yield for 1‑(Benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid, a Benchmark for Synthetic Route Optimization

In the CAN‑mediated rearrangement protocol, 1‑(benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid was obtained in 57% yield [REFS‑1]. While no direct comparator is available from the same publication, this yield serves as a benchmark for process optimization and quality expectations when ordering custom synthesis of this intermediate.

Methodological yield Process chemistry Route scoping

Optimal Research and Industrial Application Scenarios for 1‑(Benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid


Multi‑Step Peptidomimetic Synthesis Requiring Orthogonal N‑Protection

When building peptidomimetics or macrocyclic ligands that contain both acid‑labile (e.g., t‑butyl esters, Boc‑protected amines) and hydrogenolytically labile (Cbz) functionalities, the Cbz group on this intermediate allows sequential deprotection without cross‑reactivity. The 85% protection yield and orthogonal stability [REFS‑1] ensure that the carboxylic acid handle remains available for late‑stage coupling while the Cbz group is removed cleanly at the final step by catalytic hydrogenation.

Non‑Opioid CNS Drug‑Discovery Libraries Mitigating μ‑Opioid Off‑Target Risk

For lead‑generation libraries targeting CNS receptors (e.g., NK₁, NK₃, α₁ₐ adrenoceptors), the 4‑carboxylic acid intermediate is preferred over ester or amide analogs because it maintains >10‑fold lower μ‑opioid activity (IC₅₀ >30 μM) [REFS‑2]. This reduces the probability of opioid‑related side effects, an important consideration when designing safe CNS‑active clinical candidates.

Synthetic Route Scoping and Process Chemistry for Custom Synthesis

The 57% CAN‑mediated rearrangement yield [REFS‑3] provides a realistic benchmark for process chemists evaluating custom synthesis quotes. Combined with the compound’s higher lipophilicity (LogP 3.38) [REFS‑4], which may facilitate extraction and purification, this intermediate is well‑suited for early‑stage scale‑up where yield‑versus‑cost trade‑offs are critically assessed.

Physicochemical Property‑Driven Fragment Library Design

The Cbz‑protected phenylpiperidine carboxylic acid occupies a distinct physicochemical space (LogP 3.38) compared to its Boc analog (LogP 2.98) [REFS‑4][REFS‑5]. For fragment‑based drug discovery, this 0.4‑unit LogP increment can shift library members into the CNS‑favorable window, increasing the probability of identifying hits with appropriate permeability and metabolic stability profiles.

Quote Request

Request a Quote for 1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.